Cas no 108132-58-7 (Methanone,1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)-)

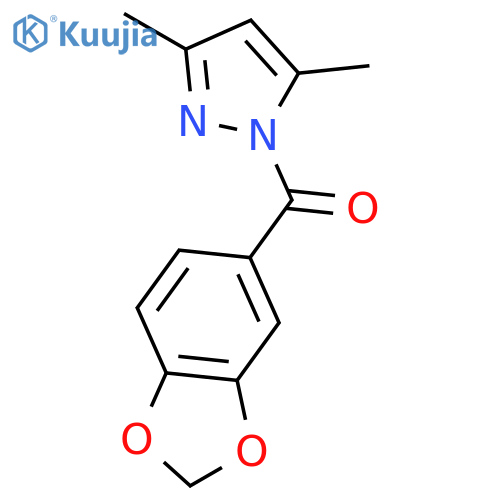

108132-58-7 structure

商品名:Methanone,1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)-

CAS番号:108132-58-7

MF:C13H12N2O3

メガワット:244.245983123779

MDL:MFCD01693723

CID:149035

PubChem ID:686254

Methanone,1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)- 化学的及び物理的性質

名前と識別子

-

- Methanone,1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)-

- 1H-Pyrazole,1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- (9CI)

- 1,3-benzodioxol-5-yl-(3,5-dimethylpyrazol-1-yl)methanone

- Benzo[d][1,3]dioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)methanone

- HMS1367N16

- HMS2367M10

- SR-01000451783-1

- EU-0085872

- BRN 5958195

- CS-0325308

- SR-01000451783

- SMR000106664

- 108132-58-7

- BDBM46453

- CHEMBL1595546

- Bionet2_001358

- MLS000110735

- Oprea1_658717

- Oprea1_380553

- 1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazole

- 1-(1,3-Benzodioxol-5-ylcarbonyl)-3,5-dimethyl-1H-pyrazole

- 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-

- MFCD01693723

- 8W-0847

- 1,3-benzodioxol-5-yl-(3,5-dimethyl-1-pyrazolyl)methanone

- AKOS000549288

- DTXSID80148419

- cid_686254

- 1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)methanone

-

- MDL: MFCD01693723

- インチ: InChI=1S/C13H12N2O3/c1-8-5-9(2)15(14-8)13(16)10-3-4-11-12(6-10)18-7-17-11/h3-6H,7H2,1-2H3

- InChIKey: IXCICYVXWKMZOL-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC(C(N3C(C)=CC(C)=N3)=O)=CC=2OC1

計算された属性

- せいみつぶんしりょう: 244.08486

- どういたいしつりょう: 244.084792

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.4

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- PSA: 53.35

- LogP: 1.91710

Methanone,1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 8W-0847-5MG |

1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)methanone |

108132-58-7 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| Ambeed | A938135-1g |

1-(2H-1,3-Benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazole |

108132-58-7 | 90% | 1g |

$350.0 | 2024-04-26 | |

| abcr | AB301093-100 mg |

1,3-Benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)methanone; . |

108132-58-7 | 100MG |

€221.50 | 2022-08-31 | ||

| Key Organics Ltd | 8W-0847-50MG |

1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)methanone |

108132-58-7 | >90% | 50mg |

£102.00 | 2025-02-09 | |

| Key Organics Ltd | 8W-0847-1MG |

1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)methanone |

108132-58-7 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| abcr | AB301093-100mg |

1,3-Benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)methanone; . |

108132-58-7 | 100mg |

€221.50 | 2024-04-20 | ||

| Key Organics Ltd | 8W-0847-100MG |

1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)methanone |

108132-58-7 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| Key Organics Ltd | 8W-0847-10MG |

1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)methanone |

108132-58-7 | >90% | 10mg |

£63.00 | 2025-02-09 |

Methanone,1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)- 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

108132-58-7 (Methanone,1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)-) 関連製品

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:108132-58-7)Methanone,1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)-

清らかである:99%

はかる:1g

価格 ($):315.0